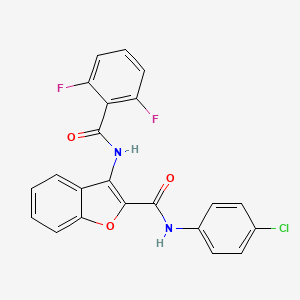![molecular formula C26H20FN3O3S B6490042 N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl}ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852691-23-7](/img/structure/B6490042.png)
N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl}ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including two indole groups, a sulfinyl group, and an oxoacetamide group. Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of fluorophenyl group indicates that the compound might have interesting chemical and physical properties.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving the corresponding amines and carboxylic acids . For instance, a compound with an indole and an amide group was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole groups contribute to the aromaticity of the molecule, and the sulfinyl group could introduce some interesting electronic effects. The oxoacetamide group is a type of amide, which is a common functional group in bioactive molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The indole groups might undergo electrophilic substitution reactions . The sulfinyl group could potentially be involved in oxidation or reduction reactions.properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl]ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c27-17-11-9-16(10-12-17)23-25(19-6-2-4-8-22(19)30-23)34(33)14-13-28-26(32)24(31)20-15-29-21-7-3-1-5-18(20)21/h1-12,15,29-30H,13-14H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSZHNSFXYPPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCCS(=O)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6489959.png)

![N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489967.png)
![N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489974.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B6489989.png)
![N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6489997.png)
![N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6490003.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6490005.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6490023.png)
![1-(3-bromophenyl)-3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B6490026.png)
![1-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-[2-(1H-indol-1-yl)ethyl]thiourea](/img/structure/B6490029.png)
![ethyl 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate](/img/structure/B6490050.png)
![1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6490057.png)